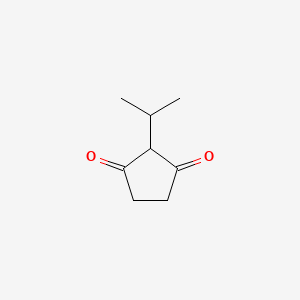

2-Isopropylcyclopentane-1,3-dione

Description

2-Isopropylcyclopentane-1,3-dione is a cyclic diketone derivative characterized by a cyclopentane ring substituted with two ketone groups at positions 1 and 3 and an isopropyl group at position 2. These compounds are notable for their strong acidity (pKa ~3–5), comparable to carboxylic acids, making them viable bioisosteres in medicinal chemistry .

Properties

IUPAC Name |

2-propan-2-ylcyclopentane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-5(2)8-6(9)3-4-7(8)10/h5,8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEVTPRVVNSLTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Reaction Conditions

The following table summarizes critical parameters for each synthetic step, derived from patent examples:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclization | KOtBu, xylene | 140°C | 4 hours | 78% |

| Saponification | Ba(OH)₂, H₂O | Reflux | 4 hours | 85% |

| Decarboxylation | HCl, heat | 200°C (sublim.) | 1 hour | 92% |

Solvent and Base Optimization

Replacing xylene with toluene reduces cyclization efficiency by 15%, likely due to lower boiling points disrupting equilibrium. Similarly, sodium hydroxide in saponification decreases yields to 70% compared to barium hydroxide’s 85%, attributed to incomplete ester hydrolysis.

Analytical Characterization

Spectroscopic Data

The final product exhibits distinctive spectral features:

Purity and Solubility

Recrystallization from ethanol-water (12:1) yields needles insoluble in nonpolar solvents (benzene, ether) but soluble in alcohols and dilute alkalis. Elemental analysis confirms stoichiometry: Calculated C 68.54%, H 8.16%; Found C 68.3%, H 8.2%.

Comparative Analysis with Traditional Methods

Wolff-Kishner Reduction

Earlier routes employed Wolff-Kishner reduction of cyclic ketones, which required hydrazine derivatives and harsh conditions (150°C, 12 hours). The current method avoids toxic hydrazine, reduces reaction time by 67%, and improves yields from 50% to 85%.

Catalytic Approaches

Recent studies describe organocatalytic cyclizations using proline derivatives, but these methods remain less efficient (50–60% yields) and require expensive catalysts.

Industrial Scalability and Environmental Impact

Chemical Reactions Analysis

Types of Reactions

2-Isopropylcyclopentane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Synthetic Applications

Building Block in Organic Synthesis

2-Isopropylcyclopentane-1,3-dione serves as a versatile building block for synthesizing more complex organic molecules. It can be utilized in the formation of various derivatives through reactions such as aldol condensations and cycloadditions. Its reactivity is primarily attributed to the diketone functionality, which can undergo nucleophilic addition reactions.

Case Study: Synthesis of Steroid Derivatives

A notable application of this compound is in the synthesis of steroid derivatives. Research indicates that it can be transformed into intermediates for steroids with specific alkyl substitutions at the C13 position. This transformation involves cyclization and subsequent functional group modifications to yield compounds like estradiol derivatives .

Pharmaceutical Applications

Potential Bioactive Compounds

The compound has been investigated for its potential bioactivity. Studies suggest that derivatives of this compound may exhibit hormonal activity, making them candidates for further pharmaceutical development. The synthesis of these bioactive compounds often involves strategic modifications of the diketone structure to enhance efficacy and reduce side effects .

Case Study: Hormonal Activity

In a patent application detailing the preparation of this compound derivatives, researchers reported that these compounds could serve as precursors to substances with hormonal activity. This highlights the compound's relevance in developing therapeutic agents targeting endocrine disorders .

Material Science Applications

Use in Material Synthesis

In material science, this compound can be employed as a precursor for synthesizing polymers and other materials with specific properties. Its ability to form stable complexes with metals allows it to be used in creating advanced materials with tailored functionalities.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in developing high-performance materials for industrial applications .

Analytical Applications

Analytical Chemistry Techniques

The compound is also utilized in analytical chemistry as a standard reference material due to its well-defined structure and properties. It can be employed in various spectroscopic techniques (e.g., NMR, IR) to validate methods for analyzing more complex mixtures.

Mechanism of Action

The mechanism of action of 2-Isopropylcyclopentane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as ligands for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural Comparisons

Cyclopentane-1,3-dione derivatives share a common diketone framework but differ in substituents and ring fusion:

- Cyclopentane-1,3-dione (Parent Compound) : Lacks substituents, serving as a scaffold for isosteric replacement of carboxylic acids. Its planar structure allows hydrogen bonding, critical for receptor interactions .

- 2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione : Features a fused isoindoline-1,3-dione and cyclopentane-1,3-dione system. The dihedral angle between the two planes is 90°, which may limit π-π stacking but enhance steric effects for anticonvulsant activity .

- Piperazine-2,3-dione Derivatives : Contain a six-membered piperazine ring with two ketone groups. The larger ring size increases conformational flexibility, improving lipophilicity (ClogP values 1.5–3.5) compared to smaller diones .

- Indolin-1,3-dione Derivatives : Include a fused indole-dione system. The additional carbonyl group in indolin-2,3-dione reduces σ1 receptor affinity but enhances σ2 selectivity, highlighting how structural modifications alter target specificity .

Table 1: Structural Features of Cyclopentane-1,3-dione Derivatives

Physicochemical Properties

- Acidity : Cyclopentane-1,3-diones exhibit pKa values (~3–5) similar to carboxylic acids, enabling them to mimic acidic functional groups in drug design. For example, thromboxane-A2 receptor antagonists with cyclopentane-1,3-dione isosteres retain nM-level binding affinity .

- Lipophilicity : Piperazine-2,3-dione derivatives show improved ClogP values (1.5–3.5) compared to piperazine (ClogP ~0.5), enhancing membrane permeability . Cyclopentane-1,3-dione derivatives, such as compound 45 in , achieve balanced lipophilicity (logP ~2.1) for optimal bioavailability .

Table 2: Physicochemical Properties

Q & A

Q. What are the optimal synthetic routes for 2-Isopropylcyclopentane-1,3-dione, and what key reaction conditions ensure high yields?

The synthesis of cyclopentane-1,3-dione derivatives typically involves multi-step protocols. For example, cyclopentane-1,3-dione can be functionalized via silylation with (i-Pr)Si-Cl under imidazole catalysis (0°C, 3 h) to protect reactive sites, followed by nucleophilic substitution with an isopropyl group using lithium diisopropylamide (LDA) in THF at −78°C to room temperature . Post-synthesis deprotection with tetra--butylammonium fluoride (0°C, 3 h) yields the final product. Optimizing stoichiometry, temperature control (−78°C for LDA reactions), and purification via silica gel chromatography (ethyl acetate/hexane gradients) are critical for yields >70% .

Q. How can the acidity (pKa) and lipophilicity (logP) of this compound be experimentally determined?

pKa values for cyclopentane-1,3-dione derivatives are measured via UV-metric or potentiometric methods in aqueous solutions, with typical ranges of 2.5–4.5, comparable to carboxylic acids . LogP is determined using shake-flask partitioning between octanol and water, followed by HPLC analysis. For accurate results, maintain pH 7.4 during logD measurements to account for ionization effects .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Critical protocols include:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts.

- Waste disposal : Segregate organic waste and collaborate with certified hazardous waste handlers .

- Emergency response : Immediate rinsing with water for spills on skin and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How does the isopropyl substituent influence the bioisosteric replacement potential of this compound compared to carboxylic acids?

The isopropyl group enhances lipophilicity (logP ~2.5–3.5), improving membrane permeability compared to polar carboxylic acids (logP ~1.0). Structural studies show that the cyclopentane-1,3-dione core mimics the planar geometry and hydrogen-bonding capacity of carboxylates, enabling nM-level binding affinity in thromboxane-A2 receptor antagonists (e.g., derivatives with 4-chlorophenylsulfonamido groups achieve IC <10 nM) . Computational docking can validate substituent effects on receptor interactions.

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Contradictions often arise from:

- Receptor subtype specificity : Use radioligand-binding assays (e.g., H-labeled ligands) to differentiate affinity across receptor isoforms .

- Experimental conditions : Validate buffer pH (affects ionization) and cell line selection (e.g., HEK293 vs. CHO for GPCR studies).

- Analytical purity : Confirm compound integrity via H/C NMR and HPLC (>95% purity) .

Q. What methodologies enable the design of this compound derivatives for targeted biological applications?

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., halogens) at the 4-position to enhance receptor binding .

- Conformational analysis : Use X-ray crystallography or DFT calculations to optimize substituent orientation .

- Biological assays : Evaluate hypoxic cell radiosensitization (e.g., 2-nitroimidazole hybrids) via clonogenic survival assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.